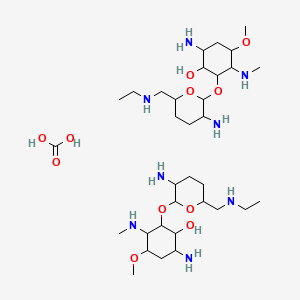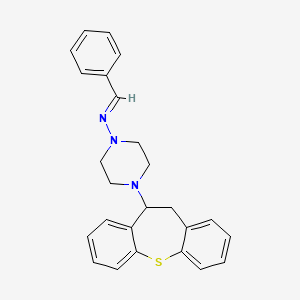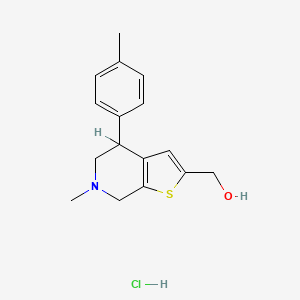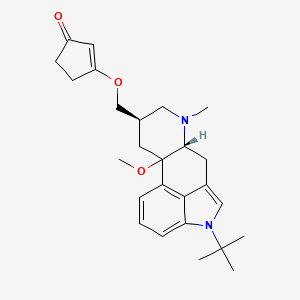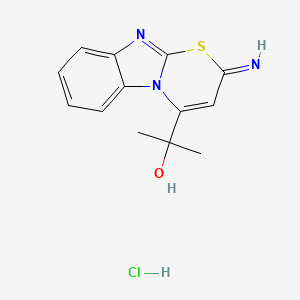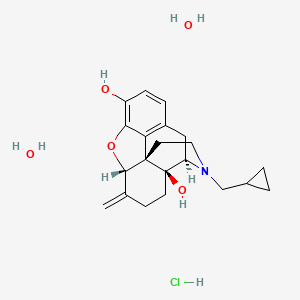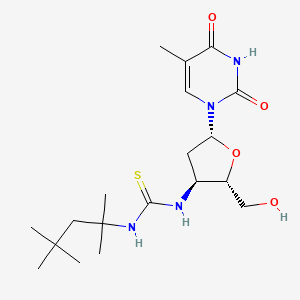
Thymidine, 3'-deoxy-3'-((((1,1,3,3-tetramethylbutyl)amino)thioxomethyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymidine, 3’-deoxy-3’-((((1,1,3,3-tetramethylbutyl)amino)thioxomethyl)amino)- is a modified nucleoside analog It is structurally related to thymidine, a naturally occurring nucleoside found in DNA
Métodos De Preparación
The synthesis of Thymidine, 3’-deoxy-3’-((((1,1,3,3-tetramethylbutyl)amino)thioxomethyl)amino)- involves several stepsThe reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired modifications are achieved efficiently .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including substitution and oxidation. Common reagents used in these reactions include strong oxidizing agents and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce different functional groups at the 3’-position .
Aplicaciones Científicas De Investigación
Thymidine, 3’-deoxy-3’-((((1,1,3,3-tetramethylbutyl)amino)thioxomethyl)amino)- has several applications in scientific research. It is used in the study of nucleic acid replication and repair mechanisms. Additionally, it serves as a substrate for various enzymatic reactions, making it valuable in biochemical assays. In medicine, this compound is explored for its potential use in antiviral therapies and cancer treatment due to its ability to interfere with DNA synthesis .
Mecanismo De Acción
The mechanism of action of Thymidine, 3’-deoxy-3’-((((1,1,3,3-tetramethylbutyl)amino)thioxomethyl)amino)- involves its incorporation into DNA during replicationThe molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .
Comparación Con Compuestos Similares
Similar compounds include other modified nucleosides such as 3’-amino-3’-deoxy-2-thio-thymidine and 3’-deoxy-3’-[(triphenylmethyl)amino]-thymidine. These compounds share structural similarities but differ in their specific modifications and chemical properties. Thymidine, 3’-deoxy-3’-((((1,1,3,3-tetramethylbutyl)amino)thioxomethyl)amino)- is unique due to the presence of the 1,1,3,3-tetramethylbutyl group, which imparts distinct biological activities and potential therapeutic applications .
Propiedades
Número CAS |
132149-36-1 |
|---|---|
Fórmula molecular |
C19H32N4O4S |
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
1-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]-3-(2,4,4-trimethylpentan-2-yl)thiourea |
InChI |
InChI=1S/C19H32N4O4S/c1-11-8-23(17(26)21-15(11)25)14-7-12(13(9-24)27-14)20-16(28)22-19(5,6)10-18(2,3)4/h8,12-14,24H,7,9-10H2,1-6H3,(H2,20,22,28)(H,21,25,26)/t12-,13+,14+/m0/s1 |
Clave InChI |
AFCADQKDXPEXAY-BFHYXJOUSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)NC(=S)NC(C)(C)CC(C)(C)C |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC(=S)NC(C)(C)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


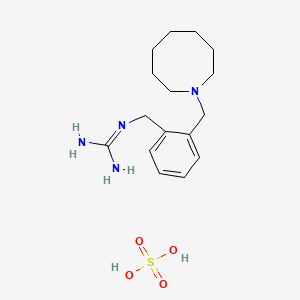

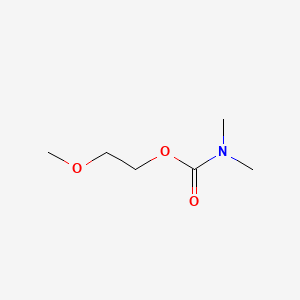

![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methyl-1,4-diazepan-1-yl)methyl]benzimidazole;hydrate](/img/structure/B12754121.png)

